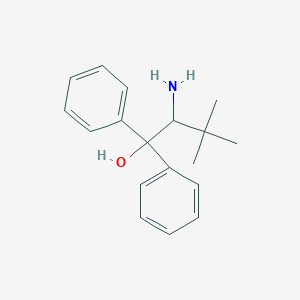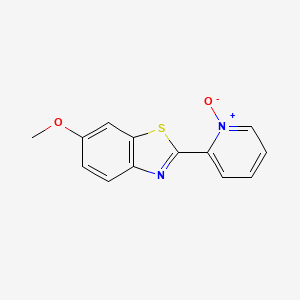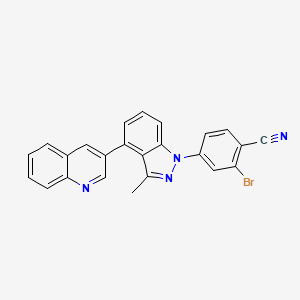
5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a phenylethoxy group attached to the isoquinoline core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one typically involves the reaction of 2-phenylethanol with isoquinoline derivatives under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
Scientific Research Applications
5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide: This compound shares a similar isoquinoline core but with different substituents.
1-alkoxy-1,3-dihydrobenzimidazol-2-ones: These compounds have structural similarities and undergo similar chemical reactions.
Uniqueness
5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-(2-phenylethoxy)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H17NO2/c19-17-15-7-4-8-16(14(15)9-11-18-17)20-12-10-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,18,19) |
InChI Key |
GPUGLHBBKWOHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,4-Dichlorophenyl)methyl]-3-methylbutanoic acid](/img/structure/B13869014.png)



phosphane](/img/structure/B13869044.png)




![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)

